![molecular formula C17H15FN2O3 B2614041 1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea CAS No. 2034251-15-3](/img/structure/B2614041.png)

1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

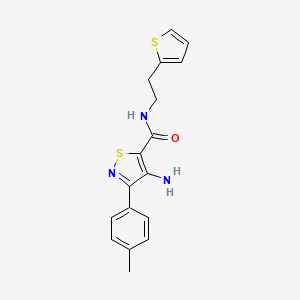

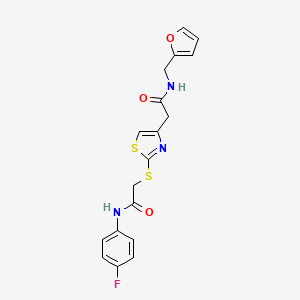

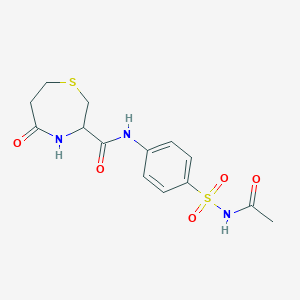

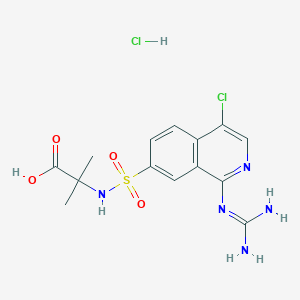

Compounds like “1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea” typically belong to the class of organic compounds known as ureas, which contain a carbonyl group attached to two amine groups . The presence of the fluorobenzyl group suggests that it might have interesting properties, as fluorine atoms are often used in medicinal chemistry to modulate the properties of drug-like molecules .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an isocyanate with an amine to form the urea linkage . The fluorobenzyl group could be introduced using a variety of methods, including nucleophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . The presence of the fluorine atom would likely be evident in the NMR spectrum, as fluorine has a distinctive chemical shift .Chemical Reactions Analysis

Ureas are generally stable compounds, but they can participate in a variety of chemical reactions. For example, they can be hydrolyzed back to their constituent amines and isocyanates .Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. For example, the presence of the fluorobenzyl group might make it more lipophilic, which could affect its solubility and stability .Wissenschaftliche Forschungsanwendungen

Urea Biosensors and Detection

Urea biosensors have been developed for detecting and quantifying urea concentrations due to its significance in various processes and its presence in the human body as an end product of nitrogen metabolism. Excessive or below-normal levels of urea can indicate critical diseases or conditions. In biosensors, urease is used as a bioreceptor element, with different nanoparticles and materials being explored for enzyme immobilization to enhance the sensitivity and specificity of these biosensors (Botewad et al., 2021).

Urease Inhibitors in Medical Research

Research on urease inhibitors is significant for treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Various classes of urease inhibitors, including hydroxamic acids and phosphoramidates, have been studied extensively, highlighting the potential of these compounds in developing new therapeutic agents (Kosikowska & Berlicki, 2011).

Role in Nitrogen Metabolism and Agricultural Applications

Urea's role in nitrogen metabolism is critical in both aquatic and terrestrial ecosystems. Urea decomposition by microbial urease plays a pivotal role in nitrogen cycling, providing a nitrogen source for microbial and plant growth. This process is also crucial in agricultural settings where urea-based fertilizers are used to improve crop yield. The efficiency and environmental impact of urea fertilization are areas of active research, with studies focusing on urease inhibitors to reduce nitrogen loss and environmental pollution (Jin et al., 2018).

Industrial Applications

Urea's chemical properties have been exploited in various industrial applications, including the production of plastics, adhesives, and pharmaceuticals. Research into the synthesis and functionalization of urea derivatives continues to be a significant area of study, aiming to develop new materials and chemical processes with improved performance and sustainability (Qiu et al., 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c18-14-3-1-12(2-4-14)9-19-17(21)20-10-15-5-6-16(23-15)13-7-8-22-11-13/h1-8,11H,9-10H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOGTJAGIYCCFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)NCC2=CC=C(O2)C3=COC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide](/img/structure/B2613958.png)

![1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-{[(2-chloro-4-fluorophenyl)(4-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2613965.png)

![3-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2613970.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2613978.png)

![N-(2-furylmethyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2613980.png)